
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol
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Overview
Description
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
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Biological Activity
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol is a thiazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The compound features a thiazole ring, methoxy-substituted phenyl groups, and an alcohol functional group. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In one study, a related thiazole compound exhibited IC50 values lower than standard anticancer agents like doxorubicin, indicating strong antiproliferative effects across different cancer types .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example:
- Tyrosinase Inhibition : Compounds structurally related to this compound have demonstrated potent tyrosinase inhibition, with IC50 values significantly lower than that of kojic acid, a standard inhibitor .
- Protein Kinase Inhibition : The compound's mechanism may involve inhibition of protein kinases critical for cell division in pathogens such as Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can often be correlated with their structural features. Key findings include:
- The presence of methoxy groups enhances lipophilicity and may improve cell membrane permeability.
- The thiazole ring is crucial for biological activity; modifications to this moiety can significantly alter potency .
Case Studies
- Anticancer Efficacy : A study involving a series of thiazole derivatives showed that modifications to the phenyl rings led to enhanced cytotoxicity against breast cancer cells. The most potent derivative had an IC50 value significantly lower than doxorubicin .
- Enzyme Kinetics : Kinetic studies using Lineweaver–Burk plots have demonstrated that related compounds operate through mixed-type inhibition on tyrosinase, suggesting multiple interaction sites .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to (Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol have been shown to inhibit cell proliferation in various cancer cell lines. One study demonstrated that derivatives with similar structures effectively induced apoptosis in prostate cancer cells, suggesting that this compound could be a lead structure for developing new anticancer agents .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. A study evaluated several thiazole-based compounds and found that they displayed significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The specific structure of this compound may enhance its efficacy against resistant strains .
Anti-inflammatory Effects
Recent findings suggest that thiazole derivatives can modulate inflammatory pathways. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of Thiazole Ring : This is achieved through cyclization reactions involving appropriate thioketones and amines.
- Imine Formation : The reaction between aldehydes and amines leads to the formation of the imine moiety.
- Final Coupling : The final product is obtained by coupling the thiazole derivative with the propanol component.
Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in various biological assays:
- Study on Anticancer Activity : A series of thiazole derivatives were tested against different cancer cell lines, showing IC50 values in the micromolar range, indicating potent activity .
- Antibacterial Screening : In a comparative study, thiazole compounds exhibited lower minimum inhibitory concentration (MIC) values than standard antibiotics against several bacterial strains .
Properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-25-17-8-6-16(7-9-17)22-21-23(11-4-12-24)18(14-28-21)15-5-10-19(26-2)20(13-15)27-3/h5-10,13-14,24H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBISJWPRWACDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.